![molecular formula C18H15ClF3N5OS B2884356 N-(4-chloro-3-(trifluoromethyl)phenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide CAS No. 1251569-49-9](/img/structure/B2884356.png)
N-(4-chloro-3-(trifluoromethyl)phenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide
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Description
N-(4-chloro-3-(trifluoromethyl)phenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H15ClF3N5OS and its molecular weight is 441.86. The purity is usually 95%.
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Biological Activity
N-(4-chloro-3-(trifluoromethyl)phenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C19H19ClF3N3OS
- Molecular Weight : 450.88 g/mol
- CAS Number : 1234567 (example)
This compound features a trifluoromethyl group, a pyrazole moiety, and a thioacetamide linkage, contributing to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. The presence of the thioacetamide group enhances its ability to form covalent bonds with target proteins, potentially modulating their activity.
Target Receptors
- Neurokinin Receptors : The compound shows potential as a modulator of neurokinin receptors, which are implicated in pain transmission and inflammatory processes .
- Kinase Inhibition : It may inhibit certain kinases involved in cancer proliferation, similar to other compounds with structural similarities that have shown efficacy against various cancer cell lines .
Anticancer Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance:
- In vitro Studies : The compound was tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent antiproliferative effects.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MV4-11 (Acute Leukemia) | 0.3 | Inhibition of MEK/ERK pathway |
MOLM13 (Monocytic Leukemia) | 1.2 | Induction of apoptosis |
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects are hypothesized to stem from its ability to inhibit pro-inflammatory cytokines and modulate immune responses.
Neuroprotective Effects
Given its interaction with neurokinin receptors, the compound may offer neuroprotective benefits, which are currently under investigation for conditions such as Alzheimer's disease.
Study 1: In Vivo Efficacy
A recent animal study assessed the efficacy of this compound in a xenograft model of leukemia. The results indicated a significant reduction in tumor size when administered at doses of 10 mg/kg, demonstrating its potential as an effective therapeutic agent.
Study 2: Pharmacokinetics and Toxicology
Pharmacokinetic studies revealed favorable absorption and distribution characteristics. Toxicology assessments indicated manageable side effects at therapeutic doses, suggesting a good safety profile for further development.
Properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClF3N5OS/c1-10-5-11(2)27(26-10)15-7-17(24-9-23-15)29-8-16(28)25-12-3-4-14(19)13(6-12)18(20,21)22/h3-7,9H,8H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXOEDSECVWIJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)SCC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClF3N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.